N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide
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Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives, highlighting their antimicrobial and antifungal properties. For instance, thiadiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate to significant efficacy against various strains of bacteria and fungi. The structure-activity relationship studies of these compounds provide valuable insights into designing potent antimicrobial agents (Husam A. Ameen & Ahlam J. Qasir, 2017; M. Noolvi et al., 2016).
Anticancer Properties
Research into thiadiazole derivatives has also shown promising anticancer properties. A study on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant DNA protective ability and cytotoxicity against cancer cell lines, suggesting the potential of these compounds in chemotherapy and as part of an efficient therapy strategy with minimal cytotoxicity against cancer cells (M. Gür et al., 2020).
Antioxidant Activity
Thiadiazole derivatives have also been explored for their antioxidant activity. In particular, novel derivatives have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in diseases where oxidative stress plays a critical role (I. Tumosienė et al., 2020).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
The butanamide derivative S 19812, as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways, demonstrated significant analgesic and anti-inflammatory activities in various models, suggesting a potential application of related butanamide derivatives in pain and inflammation management without the adverse effects commonly associated with nonsteroidal anti-inflammatory drugs (C. Tordjman et al., 2003).
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11(2)15-18-19-16(23-15)17-14(20)5-4-10-22-13-8-6-12(21-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVWHBWSZQGZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.